molecular formula C17H17N3O B2907080 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide CAS No. 1396680-98-0

3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B2907080
CAS No.: 1396680-98-0
M. Wt: 279.343
InChI Key: FVDJDDHDDTXIPR-UHFFFAOYSA-N
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Description

3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is an organic compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a phenyl group, a pyrazolo[1,5-a]pyridine moiety, and a propanamide group, making it a unique and versatile molecule.

Mechanism of Action

Target of Action

The primary target of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with its target, cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell division and proliferation.

Result of Action

The result of the compound’s action would likely be a decrease in cell division and proliferation due to the inhibition of CDK2 . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Preparation Methods

The synthesis of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide can be achieved through various synthetic routes. One common method involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides a concise and efficient route to the desired compound. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it has potential as a therapeutic agent due to its ability to modulate specific biological pathways. Additionally, it finds applications in the industry as a precursor for the synthesis of various functional materials .

Comparison with Similar Compounds

3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide can be compared with other similar compounds, such as 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine and 3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine . These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of phenyl, pyrazolo[1,5-a]pyridine, and propanamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(10-9-14-6-2-1-3-7-14)18-12-15-13-19-20-11-5-4-8-16(15)20/h1-8,11,13H,9-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDJDDHDDTXIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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